5,7-Difluoro-1H-benzo[D][1,3]oxazine-2,4-dione
CAS No.: 1196151-35-5
Cat. No.: VC2859001
Molecular Formula: C8H3F2NO3
Molecular Weight: 199.11 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1196151-35-5 |
|---|---|
| Molecular Formula | C8H3F2NO3 |
| Molecular Weight | 199.11 g/mol |
| IUPAC Name | 5,7-difluoro-1H-3,1-benzoxazine-2,4-dione |
| Standard InChI | InChI=1S/C8H3F2NO3/c9-3-1-4(10)6-5(2-3)11-8(13)14-7(6)12/h1-2H,(H,11,13) |
| Standard InChI Key | SHRQGYVJMJFQRO-UHFFFAOYSA-N |
| SMILES | C1=C(C=C(C2=C1NC(=O)OC2=O)F)F |
| Canonical SMILES | C1=C(C=C(C2=C1NC(=O)OC2=O)F)F |
Introduction
Chemical Structure and Properties
Molecular Structure and Bonding
The molecular structure of 5,7-Difluoro-1H-benzo[D] oxazine-2,4-dione consists of a benzene ring fused with an oxazine heterocycle, creating a bicyclic system that forms the core scaffold of the molecule. This compound features several key structural elements: two fluorine atoms positioned at carbons 5 and 7 of the benzene ring, an NH group at position 1, and carbonyl groups at positions 2 and 4 . The oxygen atom in the oxazine ring is positioned between carbons 1 and 3, completing the characteristic 1,3-oxazine configuration.
The presence of the two carbonyl groups (at positions 2 and 4) introduces significant electron-withdrawing effects that influence the reactivity of the molecule. These carbonyl groups, in conjunction with the nitrogen and oxygen atoms in the heterocyclic ring, create potential sites for hydrogen bonding and other intermolecular interactions. The fluorine atoms at positions 5 and 7 further contribute to the electronic distribution within the molecule, potentially affecting its physical properties, chemical reactivity, and biological behavior.
Comparative Analysis with Related Compounds
To better understand the unique features of 5,7-Difluoro-1H-benzo[D] oxazine-2,4-dione, it is instructive to compare it with structurally related fluorinated benzoxazine derivatives. Table 2 presents a comparative analysis of this compound alongside similar structures:
This comparison highlights the significance of fluorine positioning in these compounds. While all three share the same core benzoxazine structure, the varying positions and number of fluorine atoms likely confer distinct properties to each compound. The 5,7-difluoro substitution pattern in our target compound creates a unique electronic distribution that differentiates it from the 7,8-difluoro isomer or the mono-fluorinated analog. These structural differences can significantly influence chemical reactivity, biological activity, and physical properties, making each compound potentially valuable for specific applications.
Synthesis Methods and Approaches
Optimization and Scale-up Considerations
For research or industrial applications requiring larger quantities of 5,7-Difluoro-1H-benzo[D] oxazine-2,4-dione, optimization of synthetic procedures would be essential. Several factors would need consideration, including:
Temperature control during reaction stages is crucial, as many cyclization reactions for similar compounds are performed under mild conditions (room temperature to 30°C) to prevent decomposition or side reactions. The choice of solvent system significantly impacts reaction efficiency and product purity, with considerations for solubility of starting materials and intermediates. Reaction time optimization balances complete conversion with minimization of side reactions or decomposition. Purification strategies, such as recrystallization or chromatography, must be tailored to the specific impurity profile of the crude product.
For industrial scale production, continuous flow chemistry could potentially offer advantages over traditional batch processes, allowing for better control of reaction parameters and potentially improving yield and purity. These considerations would be essential for developing an efficient and scalable synthetic route to 5,7-Difluoro-1H-benzo[D] oxazine-2,4-dione.
| Supplier | Location | Product Identification | Reference |
|---|---|---|---|
| CGeneTech, Inc. | United States | Listed in chemical catalog |
The commercial availability of this compound suggests its relevance for research applications, despite the limited documentation of specific studies utilizing this particular molecular entity. Chemical suppliers specializing in research compounds typically provide such specialized molecules to support pharmaceutical research, materials science investigations, and synthetic chemistry studies.
Chemical Reactivity and Reaction Profiles
| Reaction Type | Potential Reagents | Expected Outcomes | Reaction Conditions |
|---|---|---|---|
| Oxidation | KMnO4, CrO3 | Oxidation of susceptible positions | Various solvent systems, moderate temperatures |
| Reduction | LiAlH4, NaBH4 | Reduction of carbonyl groups | THF or other ethereal solvents, controlled temperature |
| N-Substitution | Alkyl halides, base | N-alkylated derivatives | Basic conditions, polar aprotic solvents |
| Nucleophilic Substitution | Amines, thiols | Ring-opened or substituted products | Various conditions depending on nucleophile |
| Hydrolysis | Aqueous acid/base | Ring-opened products | Aqueous conditions, heat |
These potential reactions represent starting points for exploring the chemical space accessible through transformations of 5,7-Difluoro-1H-benzo[D] oxazine-2,4-dione. The specific reaction outcomes would require experimental verification, as the fluorine substitution pattern might influence reactivity in ways that differ from non-fluorinated or differently fluorinated analogs.
Structure-Reactivity Relationships
The unique structural features of 5,7-Difluoro-1H-benzo[D] oxazine-2,4-dione likely influence its reactivity in specific ways. The fluorine atoms at positions 5 and 7 introduce electronic effects that can alter the reactivity profile compared to non-fluorinated analogs. Fluorine is highly electronegative and can withdraw electron density through inductive effects, potentially making adjacent positions more electrophilic and thus more susceptible to nucleophilic attack.
Additionally, the specific 5,7-difluoro substitution pattern creates a unique electronic distribution that distinguishes this compound from isomeric difluorinated derivatives such as 7,8-Difluoro-1H-benzo[D] oxazine-2,4-dione. These subtle electronic differences could potentially lead to distinct reactivity patterns and selectivity in chemical transformations, which might be exploited in synthetic applications.
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